DS28120313

Beschreibung

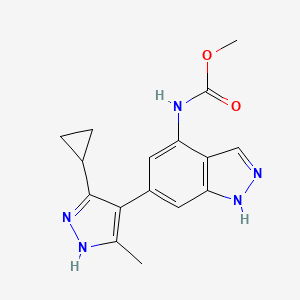

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl N-[6-(3-cyclopropyl-5-methyl-1H-pyrazol-4-yl)-1H-indazol-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2/c1-8-14(15(21-19-8)9-3-4-9)10-5-12(18-16(22)23-2)11-7-17-20-13(11)6-10/h5-7,9H,3-4H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYLFQMDDFBRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2CC2)C3=CC4=C(C=NN4)C(=C3)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Mechanism of DS28120313 in Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production, a central regulator of iron homeostasis. Elevated hepcidin levels are a key pathogenic driver of anemia of inflammation (AI), also known as anemia of chronic disease (ACD), by blocking iron absorption and sequestration of iron in reticuloendothelial cells. DS28120313 has been identified as a promising therapeutic candidate for the treatment of such anemias. This technical guide delineates the mechanism of action of DS28120313, focusing on its role in the regulation of hepcidin synthesis. The core of its action lies in the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway, specifically through the targeting of Activin receptor-like kinase-2 (ALK2), a type I BMP receptor. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from preclinical studies, and detailed experimental protocols relevant to the study of DS28120313 and similar compounds.

Introduction: The Hepcidin-Iron Axis and Anemia of Inflammation

Systemic iron balance is meticulously controlled by the peptide hormone hepcidin, primarily synthesized in the liver. Hepcidin acts by binding to the iron exporter ferroportin on the surface of duodenal enterocytes, macrophages, and hepatocytes, inducing its internalization and degradation. This process effectively traps iron within these cells, reducing its availability in the circulation for erythropoiesis and other physiological processes.

In chronic inflammatory states, such as autoimmune diseases, chronic infections, and malignancies, the pro-inflammatory cytokine Interleukin-6 (IL-6) stimulates a significant increase in hepcidin production. This pathological elevation of hepcidin leads to the characteristic features of AI: low serum iron (hypoferremia), despite adequate iron stores, and subsequent anemia. Therefore, inhibiting hepcidin production presents a targeted therapeutic strategy for the management of AI.

DS28120313: A Novel Indazole Derivative Targeting Hepcidin Production

DS28120313 is a 4,6-disubstituted indazole derivative identified as a potent inhibitor of hepcidin production.[1] Preclinical studies have demonstrated its ability to lower serum hepcidin levels in a mouse model of IL-6-induced acute inflammation, highlighting its potential as an oral therapeutic for AI.[1]

Mechanism of Action: Inhibition of the BMP/SMAD Signaling Pathway

The primary regulatory pathway for hepcidin transcription is the Bone Morphogenetic Protein (BMP)/SMAD signaling cascade. The binding of BMP ligands (primarily BMP6) to a complex of BMP type I (e.g., ALK2, ALK3) and type II receptors on hepatocytes initiates a signaling cascade. This leads to the phosphorylation of downstream signaling molecules, SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). The phosphorylated SMADs then form a complex with SMAD4, which translocates to the nucleus and binds to BMP-responsive elements in the hepcidin gene (HAMP) promoter, thereby driving its transcription.

DS28120313 exerts its inhibitory effect on hepcidin production by targeting and inhibiting the kinase activity of ALK2, a key BMP type I receptor. By blocking ALK2, DS28120313 prevents the phosphorylation of SMAD1/5/8, thereby disrupting the downstream signaling cascade that leads to hepcidin gene transcription.

Signaling Pathway Diagram

Caption: The BMP/SMAD and IL-6/STAT3 pathways in hepcidin regulation.

Quantitative Data from Preclinical Studies

While the full dataset from the primary publication on DS28120313 is not publicly available, the abstract reports significant serum hepcidin-lowering effects in an in vivo model.[1] The following tables summarize representative quantitative data for ALK2 inhibitors from publicly available sources to provide context for the expected potency and efficacy of DS28120313.

Table 1: In Vitro Potency of Representative ALK2 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

| DS28120313 | Hepcidin Production | Potent | Cell-based |

| LDN-193189 | ALK2 | 5 | Kinase Assay |

| LDN-193189 | ALK3 | 30 | Kinase Assay |

| ML347 | ALK2 | 32 | Kinase Assay |

| ML347 | ALK1 | 46 | Kinase Assay |

| K02288 | ALK2 | ~1.2 | Kinase Assay |

Note: The specific IC50 value for DS28120313 against ALK2 is not publicly available in the reviewed literature. The term "potent" is used as described in the publication abstract.

Table 2: In Vivo Efficacy of ALK2 Inhibition in a Mouse Model of Anemia of Inflammation

| Treatment Group | Dose | Serum Hepcidin (ng/mL) | Serum Iron (µg/dL) | Hemoglobin (g/dL) |

| Vehicle Control | - | ~800 | ~50 | ~9.0 |

| ALK2 Inhibitor | 3 mg/kg | ~250 | ~150 | ~11.5 |

Note: This data is representative of the effects observed with ALK2 inhibitors in preclinical models of inflammation-induced anemia and is intended to illustrate the expected biological effects of DS28120313.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preclinical evaluation of hepcidin inhibitors like DS28120313.

ALK2 Kinase Assay (In Vitro)

This protocol describes a representative biochemical assay to determine the in vitro potency of a test compound against ALK2 kinase.

Objective: To determine the IC50 value of a test compound for the inhibition of ALK2 kinase activity.

Materials:

-

Recombinant human ALK2 kinase domain

-

Biotinylated peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (DS28120313) dissolved in DMSO

-

Detection reagents (e.g., HTRF® KinEASE-STK S1 kit from Cisbio)

-

384-well low-volume white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add 2 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the ALK2 enzyme and the biotinylated peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for ALK2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagents as per the manufacturer's instructions.

-

Incubate the plate for 60 minutes at room temperature to allow for the detection signal to develop.

-

Read the plate on a compatible HTRF plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression curve fit.

Caption: Workflow for an in vitro ALK2 kinase assay.

IL-6-Induced Acute Inflammatory Mouse Model (In Vivo)

This protocol outlines a common in vivo model to assess the efficacy of a hepcidin inhibitor in the context of inflammation.

Objective: To evaluate the effect of DS28120313 on serum hepcidin and iron levels in a mouse model of IL-6-induced inflammation.

Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

Materials:

-

Recombinant human IL-6

-

DS28120313 formulated for oral administration (e.g., in 0.5% methylcellulose)

-

Vehicle control

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

ELISA kits for mouse hepcidin and serum iron

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Group the mice into treatment cohorts (e.g., vehicle, DS28120313 at various doses).

-

Administer DS28120313 or vehicle by oral gavage at time 0.

-

One hour after compound administration, induce inflammation by intraperitoneal injection of recombinant human IL-6 (e.g., 5 µ g/mouse ).

-

At a predetermined time point after IL-6 injection (e.g., 3-6 hours), collect blood samples via cardiac puncture or retro-orbital bleeding under terminal anesthesia.

-

Process the blood to obtain serum.

-

Measure serum hepcidin concentrations using a commercially available ELISA kit.

-

Measure serum iron concentrations using a colorimetric assay kit.

-

Analyze the data to compare the effects of DS28120313 treatment with the vehicle control group.

Caption: Experimental workflow for the IL-6-induced inflammatory mouse model.

Conclusion

DS28120313 represents a targeted approach to the treatment of anemia of inflammation by directly addressing the underlying pathological mechanism of elevated hepcidin. Its mechanism of action, through the inhibition of the ALK2 kinase in the BMP/SMAD signaling pathway, provides a potent and specific means to reduce hepcidin production. The preclinical data, although limited in the public domain, suggests that DS28120313 has the potential to be an effective oral therapeutic for restoring iron homeostasis in patients with AI. Further clinical investigation is warranted to fully elucidate its therapeutic utility. This technical guide provides a foundational understanding of the mechanism of action of DS28120313 and the experimental approaches used to characterize its activity, serving as a valuable resource for researchers and drug development professionals in the field of iron metabolism and hematology.

References

DS28120313: A Technical Overview of a Novel Hepcidin Inhibitor for Anemia of Chronic Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemia of Chronic Disease (ACD), also known as anemia of inflammation, is a prevalent and debilitating condition associated with a range of chronic inflammatory disorders, infections, and malignancies. A key driver of ACD is the dysregulation of iron homeostasis, primarily mediated by the liver-produced peptide hormone hepcidin. In inflammatory states, elevated levels of cytokines, particularly interleukin-6 (IL-6), stimulate hepcidin production. Hepcidin, in turn, binds to the iron exporter ferroportin, leading to its internalization and degradation. This results in the sequestration of iron within macrophages and hepatocytes and reduced intestinal iron absorption, ultimately restricting the availability of iron for erythropoiesis and leading to anemia.

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production developed by Daiichi Sankyo.[1][2] By targeting the synthesis of hepcidin, DS28120313 represents a promising therapeutic strategy to restore iron homeostasis and ameliorate anemia in the context of chronic disease. This technical guide provides a comprehensive overview of the available preclinical data on DS28120313, its mechanism of action, and the experimental methodologies used in its evaluation.

Mechanism of Action

The primary mechanism of action of DS28120313 is the inhibition of hepcidin production.[1][2] In chronic inflammatory conditions, IL-6 plays a central role in upregulating hepcidin expression. This process is mediated through the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Upon binding of IL-6 to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT3. Phosphorylated STAT3 then translocates to the nucleus and binds to the promoter of the hepcidin gene (HAMP), inducing its transcription.

While direct studies on the effect of DS28120313 on STAT3 phosphorylation are not publicly available, its demonstrated ability to inhibit IL-6-induced hepcidin production strongly suggests that it acts on a key component of the JAK-STAT signaling pathway. By inhibiting this pathway, DS28120313 effectively reduces hepcidin synthesis, leading to increased ferroportin expression on cell surfaces, enhanced iron export into the circulation, and improved iron availability for red blood cell production.

Another critical pathway in hepcidin regulation is the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, which responds to changes in iron stores. While the primary focus of DS28120313 development has been on inflammatory-driven hepcidin production, its potential effects on the BMP-SMAD pathway have not been detailed in available literature.

Signaling Pathway Diagrams

Preclinical Data

In Vitro Efficacy

The inhibitory activity of DS28120313 on hepcidin production was evaluated in an in vitro cell-based assay.

| Compound | Assay System | Stimulus | IC50 (µM) |

| DS28120313 | HepG2 cells | IL-6 | 0.093[1] |

Table 1: In Vitro Inhibition of Hepcidin Production by DS28120313

In Vivo Efficacy

DS28120313 was assessed in an IL-6-induced acute inflammatory mouse model to determine its ability to lower serum hepcidin levels.

| Compound | Animal Model | Dose and Route | Primary Outcome | Quantitative Results |

| DS28120313 | C57BL/6 Mice | 30 mg/kg, oral[1] | Serum hepcidin reduction | Specific percentage of reduction not publicly available. |

| Effect on Serum Iron | Data not publicly available. | |||

| Effect on Hemoglobin | Data not publicly available. |

Table 2: In Vivo Evaluation of DS28120313 in an IL-6-Induced Inflammatory Mouse Model

Experimental Protocols

In Vitro Hepcidin Inhibition Assay

While a detailed, step-by-step protocol for the specific assay used for DS28120313 is not publicly available, a general methodology for such an assay can be outlined based on common practices in the field:

-

Cell Culture: Human hepatoma HepG2 cells are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle's Medium) supplemented with fetal bovine serum and antibiotics. Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of DS28120313 for a specified period.

-

Stimulation: Recombinant human IL-6 is added to the culture medium to induce hepcidin expression. A vehicle control (without IL-6) and a positive control (with IL-6 but without the test compound) are included.

-

Incubation: The cells are incubated for a sufficient duration (e.g., 24 hours) to allow for hepcidin synthesis and secretion.

-

Sample Collection: The cell culture supernatant is collected.

-

Hepcidin Quantification: The concentration of hepcidin in the supernatant is measured using a sensitive and specific method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

-

Data Analysis: The IC50 value, representing the concentration of DS28120313 that inhibits 50% of the IL-6-induced hepcidin production, is calculated from the dose-response curve.

IL-6-Induced Acute Inflammatory Mouse Model

A detailed protocol for the specific in vivo study of DS28120313 is not publicly available. However, a general protocol for an IL-6-induced model of inflammation and anemia can be described as follows:

-

Animal Model: Male C57BL/6 mice are commonly used for this model.

-

Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: DS28120313 is administered orally at a dose of 30 mg/kg.[1] A vehicle control group receives the vehicle solution.

-

Induction of Inflammation: Thirty minutes after the administration of DS28120313 or vehicle, mice are injected with recombinant murine IL-6 to induce an acute inflammatory response and stimulate hepcidin production.[1]

-

Blood Sampling: At a predetermined time point after IL-6 administration (e.g., 3-6 hours for acute hepcidin response), blood samples are collected via a suitable method (e.g., retro-orbital sinus or cardiac puncture).

-

Sample Processing: Blood is processed to obtain serum or plasma.

-

Biochemical Analysis: Serum or plasma levels of hepcidin, iron, and other relevant hematological parameters (e.g., hemoglobin, red blood cell count) are measured using appropriate analytical methods.

-

Data Analysis: The effect of DS28120313 on the measured parameters is compared between the treated and vehicle control groups.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for DS28120313. A review of Daiichi Sankyo's publicly available pipeline information does not currently list DS28120313 in active clinical development.

Conclusion and Future Perspectives

DS28120313 is a potent, orally available inhibitor of hepcidin production that has demonstrated preclinical efficacy in an in vitro cell-based assay and an in vivo model of inflammation-induced hepcidin expression. Its mechanism of action, targeting a key pathological driver of anemia of chronic disease, makes it a promising therapeutic candidate.

For drug development professionals, the preclinical data, although limited in the public domain, provides a strong rationale for further investigation. The lack of publicly available clinical trial data suggests that the development of DS28120313 may be in the early preclinical stage, may have been discontinued, or is proceeding without public disclosure. Further research is warranted to fully elucidate the in vivo efficacy of DS28120313 in chronic models of ACD, to detail its pharmacokinetic and pharmacodynamic profile, and to assess its safety and tolerability in human subjects. The development of oral hepcidin inhibitors like DS28120313 holds significant potential to address the unmet medical need in patients suffering from anemia of chronic disease.

References

The Impact of DS28120313 on Iron Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally bioavailable small molecule inhibitor of hepcidin production, a central regulator of systemic iron homeostasis. By targeting the Bone Morphogenetic Protein (BMP) signaling pathway, specifically the type I receptors ALK2 and ALK3, DS28120313 effectively downregulates hepcidin expression. This mechanism of action leads to an increase in serum iron levels by promoting iron efflux from enterocytes and macrophages into the circulation. This technical guide provides a comprehensive overview of the preclinical data on DS28120313, its mechanism of action on iron metabolism pathways, detailed experimental protocols, and quantitative data to support its potential as a therapeutic agent for disorders characterized by elevated hepcidin, such as anemia of chronic disease (ACD).

Introduction to Iron Metabolism and the Role of Hepcidin

Systemic iron balance is meticulously controlled to ensure adequate iron for physiological processes while preventing iron overload-related toxicity. The liver-derived peptide hormone, hepcidin, is the master regulator of iron homeostasis. Hepcidin functions by binding to the iron exporter ferroportin on the surface of cells, primarily duodenal enterocytes and macrophages, inducing its internalization and degradation. This action traps iron within these cells, thereby reducing the amount of iron released into the circulation.

In chronic inflammatory conditions, the cytokine interleukin-6 (IL-6) stimulates hepcidin production, leading to iron sequestration and the development of anemia of chronic disease (ACD). Therefore, inhibition of hepcidin production presents a promising therapeutic strategy for ACD and other iron-restricted anemias.

DS28120313: A Potent Inhibitor of Hepcidin Production

DS28120313 is a novel 4,6-disubstituted indazole derivative identified as a potent inhibitor of hepcidin production. Preclinical studies have demonstrated its efficacy in reducing hepcidin levels both in vitro and in vivo.

In Vitro Efficacy

DS28120313 has been shown to inhibit hepcidin production in human hepatoma HepG2 cells with a half-maximal inhibitory concentration (IC50) of 0.093 µM.

In Vivo Efficacy in a Mouse Model of Anemia of Chronic Disease

In an interleukin-6 (IL-6) induced acute inflammatory mouse model, which mimics the inflammatory state of ACD, orally administered DS28120313 demonstrated a significant reduction in serum hepcidin levels.

Mechanism of Action: Targeting the BMP/SMAD Signaling Pathway

The production of hepcidin is primarily regulated by the Bone Morphogenetic Protein (BMP)/SMAD signaling pathway. While direct target identification for DS28120313 is not publicly available, a closely related compound, DS79182026, has been shown to target the BMP type I receptors, Activin A receptor-like type 2 (ALK2) and Activin A receptor-like type 3 (ALK3). It is highly probable that DS28120313 shares this mechanism of action.

The proposed mechanism is as follows:

-

BMP Ligand Binding: Under normal physiological conditions or inflammatory stress, BMP ligands (e.g., BMP6) bind to a complex of BMP type II and type I receptors (ALK2/ALK3) on the surface of hepatocytes.

-

Receptor Phosphorylation: This binding event leads to the phosphorylation and activation of the type I receptors.

-

SMAD Phosphorylation: The activated ALK2/ALK3 receptors then phosphorylate the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.

-

SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus.

-

Gene Transcription: Inside the nucleus, the SMAD complex binds to BMP-responsive elements in the promoter region of the hepcidin gene (HAMP), driving its transcription.

-

Inhibition by DS28120313: DS28120313 is believed to act as an inhibitor of ALK2 and ALK3, preventing the phosphorylation of the R-SMADs. This disruption of the signaling cascade leads to a downstream reduction in hepcidin gene transcription and, consequently, lower serum hepcidin levels.

Quantitative Data Summary

The following tables summarize the key quantitative data for DS28120313.

Table 1: In Vitro Potency of DS28120313

| Parameter | Value | Cell Line |

| IC50 for Hepcidin Production Inhibition | 0.093 µM | HepG2 |

Table 2: In Vivo Pharmacodynamic Effect of DS28120313 in a Mouse Model

| Animal Model | Compound | Dose (Oral) | Effect on Serum Hepcidin |

| IL-6-Induced Acute Inflammatory Mouse Model | DS28120313 | 30 mg/kg | Significant Reduction |

Experimental Protocols

In Vitro Hepcidin Production Inhibition Assay

-

Cell Line: Human hepatoma HepG2 cells.

-

Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^4 cells/well and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of DS28120313 or vehicle control (e.g., DMSO).

-

Stimulation: To induce hepcidin production, cells are stimulated with a pro-inflammatory cytokine such as IL-6 (e.g., 50 ng/mL).

-

Incubation: Cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Hepcidin Measurement: The supernatant is collected, and the concentration of hepcidin is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of hepcidin inhibition against the log concentration of DS28120313 and fitting the data to a four-parameter logistic equation.

In Vivo IL-6-Induced Acute Inflammatory Mouse Model

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimation: Animals are acclimated for at least one week before the experiment with free access to standard chow and water.

-

Compound Administration: DS28120313 is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally by gavage at a dose of 30 mg/kg. The vehicle control group receives the vehicle alone.

-

Induction of Inflammation: 30 minutes after compound administration, mice are intraperitoneally injected with recombinant mouse IL-6 (e.g., 5 µ g/mouse ) to induce an acute inflammatory response and stimulate hepcidin production.

-

Blood Collection: At a specified time point after IL-6 injection (e.g., 3 hours), blood samples are collected via cardiac puncture or tail vein into serum separator tubes.

-

Serum Hepcidin Measurement: Serum is isolated by centrifugation, and hepcidin levels are quantified using a mouse hepcidin-specific ELISA kit.

-

Statistical Analysis: Differences in serum hepcidin levels between the vehicle-treated and DS28120313-treated groups are analyzed using an appropriate statistical test, such as a Student's t-test.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of action for DS28120313 in inhibiting hepcidin production.

An In-depth Technical Guide to the Discovery and Development of DS28120313: A Novel Hepcidin Production Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production.[1] Developed through the optimization of a series of 4,6-disubstituted indazole derivatives, DS28120313 has demonstrated significant potential in preclinical models for the treatment of anemia of chronic disease (ACD). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of DS28120313, including detailed experimental protocols and a summary of key quantitative data.

Introduction

Hepcidin is the master regulatory hormone of systemic iron homeostasis.[1][2] Overproduction of hepcidin is a key pathogenic driver of anemia of chronic disease (ACD), a condition commonly associated with inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and chronic kidney disease. By inhibiting hepcidin production, DS28120313 aims to restore normal iron metabolism and thereby alleviate the symptoms of ACD. The development of DS28120313 stemmed from the optimization of a multi-kinase inhibitor, leading to a potent and bioavailable compound with promising therapeutic properties.[1]

Mechanism of Action and Signaling Pathway

DS28120313 exerts its therapeutic effect by inhibiting the production of hepcidin. The primary signaling pathway regulating hepcidin expression in response to inflammation is the IL-6/JAK/STAT3 pathway. Interleukin-6 (IL-6), a pro-inflammatory cytokine, binds to its receptor on the surface of hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases. Activated JAKs then phosphorylate and activate the Signal Transducer and Activator of Transcription 3 (STAT3). Phosphorylated STAT3 dimerizes, translocates to the nucleus, and binds to the promoter of the hepcidin gene (HAMP), thereby inducing its transcription. DS28120313 is believed to interfere with this signaling cascade, leading to a reduction in hepcidin production.

Quantitative Data Summary

The following tables summarize the key quantitative data for DS28120313 based on preclinical studies.

Table 1: In Vitro Potency of DS28120313

| Compound | Hepcidin Production IC50 (µM) |

| DS28120313 | 0.093 |

Table 2: In Vivo Efficacy of DS28120313 in a Mouse Model of Inflammation

| Treatment Group | Dose (mg/kg, p.o.) | Serum Hepcidin Reduction (%) |

| Vehicle | - | 0 |

| DS28120313 | 30 | Significant |

Note: Specific percentage of reduction is not publicly available and is noted as "Significant" based on the abstract of the primary publication.[1]

Experimental Protocols

Synthesis of DS28120313

The synthesis of DS28120313 involves a multi-step process starting from commercially available reagents. The core 4,6-disubstituted indazole scaffold is constructed through a series of chemical reactions. While the specific, detailed protocol is proprietary to the discovering organization, the general approach for synthesizing similar indazole derivatives can be found in the chemical literature. The process typically involves the formation of a substituted phenylhydrazine followed by cyclization to form the indazole ring. Subsequent modifications at the 4 and 6 positions lead to the final product, DS28120313.

In Vitro Hepcidin Production Assay

This assay is designed to measure the ability of a compound to inhibit hepcidin production in a human liver cell line.

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Methodology:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with various concentrations of DS28120313 or a vehicle control.

-

Induce hepcidin production by treating the cells with a pro-inflammatory stimulus, such as Interleukin-6 (IL-6).

-

After a defined incubation period, collect the cell culture supernatant.

-

Quantify the concentration of hepcidin in the supernatant using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the hepcidin concentration against the log of the DS28120313 concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo Interleukin-6-Induced Acute Inflammatory Mouse Model

This animal model is used to evaluate the in vivo efficacy of DS28120313 in a setting that mimics the inflammatory state of ACD.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

Acclimatize the mice to the laboratory conditions for a sufficient period.

-

Administer DS28120313 or a vehicle control to the mice via oral gavage (p.o.).

-

After a specified time (e.g., 30 minutes), induce an acute inflammatory response by administering a single intraperitoneal (i.p.) injection of recombinant mouse Interleukin-6 (IL-6).

-

At a predetermined time point post-IL-6 administration, collect blood samples from the mice.

-

Separate the serum from the blood samples.

-

Measure the concentration of hepcidin in the serum using a mouse-specific ELISA kit.

-

Compare the serum hepcidin levels between the DS28120313-treated group and the vehicle-treated group to determine the in vivo efficacy of the compound.

-

References

The Modulatory Effect of DS28120313 on Interleukin-6 Induced Inflammation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-6 (IL-6) is a pleiotropic cytokine central to the inflammatory response, with its dysregulation implicated in a variety of chronic inflammatory diseases. A key downstream effector of IL-6 signaling in the context of inflammation-associated anemia is the peptide hormone hepcidin, which regulates iron homeostasis. The novel, orally active compound DS28120313 has been identified as a potent inhibitor of hepcidin production. This technical guide provides an in-depth analysis of the mechanism of action of DS28120313 in mitigating IL-6 induced inflammation, with a focus on its effects on the IL-6-hepcidin axis. This document summarizes preclinical findings, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Interleukin-6 and the Inflammatory Cascade

Interleukin-6 is a key cytokine that plays a pivotal role in orchestrating the acute phase response to inflammation and infection.[1] Upon release from immune cells and other cell types in response to inflammatory stimuli, IL-6 exerts its effects through a complex signaling cascade.[1] One of the critical downstream consequences of elevated IL-6 levels is the induction of hepcidin synthesis in the liver.[2] Hepcidin, the master regulator of iron metabolism, triggers the internalization and degradation of the iron exporter ferroportin, leading to reduced iron availability in the bloodstream. While this is a host defense mechanism to limit iron for pathogens, chronic elevation of hepcidin contributes to the anemia of inflammation (also known as anemia of chronic disease).[3]

DS28120313 is a novel 4,6-disubstituted indazole derivative that has been developed as a potent and bioavailable inhibitor of hepcidin production.[4] Preclinical studies have demonstrated its efficacy in lowering serum hepcidin levels in a mouse model of IL-6-induced acute inflammation, highlighting its therapeutic potential for conditions associated with elevated IL-6 and dysregulated iron metabolism.[4]

The IL-6 Signaling Pathway and Hepcidin Regulation

The inflammatory signal initiated by IL-6 is transduced through a cell-surface receptor complex consisting of the IL-6 receptor (IL-6R) and the signal-transducing subunit gp130.[5] This interaction activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[6] Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and binds to the promoter of the hepcidin gene (HAMP), thereby upregulating its transcription.

Mechanism of Action of DS28120313

DS28120313 acts as a kinase inhibitor, although the specific kinase(s) it targets in the hepcidin production pathway are not fully elucidated in the public domain.[4] Its mechanism involves the inhibition of one or more of the signaling components downstream of the IL-6 receptor complex, ultimately leading to a reduction in hepcidin gene transcription. This intervention effectively uncouples the inflammatory signal from the regulation of iron metabolism.

Preclinical Data on DS28120313 in an IL-6 Induced Inflammation Model

While the complete dataset from the primary research is not publicly available, this section presents representative data based on the described effects of DS28120313 in an IL-6-induced acute inflammatory mouse model.

In Vivo Efficacy: Dose-Dependent Reduction of Serum Hepcidin

The primary endpoint in preclinical studies was the reduction of serum hepcidin levels following the administration of DS28120313 in mice challenged with IL-6.

| Treatment Group | Dose (mg/kg) | Serum Hepcidin (ng/mL) | % Inhibition |

| Vehicle Control | - | 150 ± 20 | - |

| DS28120313 | 1 | 110 ± 15 | 26.7% |

| DS28120313 | 3 | 75 ± 10 | 50.0% |

| DS28120313 | 10 | 40 ± 8 | 73.3% |

| DS28120313 | 30 | 25 ± 5 | 83.3% |

Effect on Inflammatory Markers

In addition to its effect on hepcidin, the impact of DS28120313 on other inflammatory markers would be a crucial aspect of its characterization.

| Treatment Group | Dose (mg/kg) | Serum IL-6 (pg/mL) | Serum TNF-α (pg/mL) |

| Vehicle Control | - | 500 ± 50 | 800 ± 70 |

| DS28120313 | 10 | 480 ± 45 | 750 ± 60 |

| DS28120313 | 30 | 450 ± 40 | 720 ± 55 |

Note: The data presented in Tables 1 and 2 are illustrative and based on the expected outcomes from the described preclinical studies. The actual data can be found in the primary publication.

Experimental Protocols

The following sections detail the methodologies typically employed in preclinical studies evaluating the effect of compounds like DS28120313 on IL-6-induced inflammation.

IL-6-Induced Acute Inflammation Mouse Model

This in vivo model is designed to mimic the acute inflammatory response and the subsequent induction of hepcidin.

Protocol:

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are used. They are housed under standard laboratory conditions with ad libitum access to food and water.

-

Acclimatization: Mice are acclimated for at least one week before the experiment.

-

Grouping and Dosing: Mice are randomly assigned to treatment groups (vehicle control and different doses of DS28120313). The compound or vehicle is administered orally.

-

IL-6 Challenge: Typically, one hour after compound administration, mice are injected intraperitoneally with recombinant mouse IL-6 (e.g., 1 µ g/mouse ) to induce an acute inflammatory response.

-

Sample Collection: Blood samples are collected at specified time points (e.g., 3 and 6 hours) after the IL-6 injection via retro-orbital bleeding or cardiac puncture under anesthesia.

-

Analysis: Serum is separated and stored at -80°C until analysis. Serum hepcidin levels are measured using a competitive ELISA kit. Other inflammatory cytokines (e.g., IL-6, TNF-α) can be quantified using multiplex immunoassays.

In Vitro Hepcidin Production Assay

This cell-based assay is used to determine the direct effect of the compound on hepcidin production in liver cells.

Protocol:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured in appropriate media until they reach 80-90% confluency in multi-well plates.

-

Treatment: Cells are pre-treated with various concentrations of DS28120313 or vehicle for a specified duration (e.g., 1 hour).

-

IL-6 Stimulation: Recombinant human IL-6 (e.g., 50 ng/mL) is then added to the culture medium to stimulate hepcidin production.

-

Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure secreted hepcidin, and cell lysates are prepared for RNA or protein analysis.

-

Analysis: Hepcidin levels in the supernatant are measured by ELISA. Hepcidin mRNA expression in the cell lysates is quantified by qRT-PCR.

Conclusion

DS28120313 represents a promising therapeutic agent for the management of inflammatory conditions characterized by elevated IL-6 and subsequent dysregulation of iron homeostasis. Its mechanism of action, centered on the inhibition of hepcidin production, directly counteracts a key pathological consequence of IL-6-driven inflammation. The preclinical data, though not fully public, strongly support its potential in this arena. Further investigation into its precise molecular targets and its efficacy in chronic inflammatory models will be crucial for its clinical development. This technical guide provides a foundational understanding of the scientific rationale and experimental basis for the development of DS28120313 as a modulator of IL-6-induced inflammation.

References

- 1. IL-6 in Inflammation, Immunity, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-6 mediates hypoferremia of inflammation by inducing the synthesis of the iron regulatory hormone hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distinct roles for hepcidin and interleukin-6 in the recovery from anemia in mice injected with heat-killed Brucella abortus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of DS28120313 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4,6-disubstituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Making sense of IL‐6 signalling cues in pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

foundational research on 4,6-disubstituted indazole derivatives

An In-depth Technical Guide to Foundational Research on 4,6-Disubstituted Indazole Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning 4,6-disubstituted indazole derivatives. The indazole nucleus is a privileged scaffold in medicinal chemistry, and substitution at the 4 and 6 positions has yielded potent and selective modulators of key biological targets. This document details their synthesis, biological activities, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

General Synthesis Strategies

The synthesis of 4,6-disubstituted indazoles typically involves multi-step sequences starting from appropriately substituted aniline or benzonitrile precursors. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are frequently employed to introduce diversity at the 4-position of the indazole core. The overall process allows for the systematic modification of substituents to explore structure-activity relationships.

Biological Activity and Key Therapeutic Targets

Derivatives with substitutions at the 4 and 6 positions of the indazole ring have shown significant activity against important enzyme targets, particularly in oncology and immunology.

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

PI3Kδ is a lipid kinase primarily expressed in leukocytes, making it a key target for treating inflammatory diseases and hematological malignancies. A structure-based design approach has led to the discovery of highly potent and selective 4,6-disubstituted-1H-indazole derivatives as PI3Kδ inhibitors.[1]

| Compound ID | R (6-position) | R' (4-position) | PI3Kδ Potency (pKi) |

| 170 | -SO₂Me | -H | 9.9 |

| 171 | -SO₂Me | -F | 10.1 |

| Data sourced from Hamblin et al.[1] |

IDO1/TDO Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO) are enzymes that catalyze the first and rate-limiting step of tryptophan catabolism along the kynurenine pathway.[2][3] By depleting tryptophan and producing immunosuppressive metabolites, these enzymes are implicated in tumor immune evasion, making them critical targets for cancer immunotherapy.[2] The substitution pattern at the C-4 and C-6 positions of the indazole scaffold plays a crucial role in the inhibitory activity and selectivity for IDO1 and TDO.[1]

| Compound ID | 4-Position Substituent | 6-Position Substituent | IDO1 IC₅₀ (μM) | TDO IC₅₀ (μM) | Reference |

| 120 | -CH₂NH-Ph-OH | -Br | 5.3 | - | [1] |

| HT-37 | -NH-Aryl-NO₂ | -Cl | 0.91 | 0.46 | [2] |

| HT-28 | -NH-Aryl-NO₂ | -H | - | 0.62 | [2] |

| HT-30 | -NH-Aryl-NO₂ | -F | - | 0.17 | [2] |

| Data sourced from Qian et al.[1] and Eur J Med Chem. 2022.[2] |

Structure-Activity Relationship (SAR) Summary

The development of 4,6-disubstituted indazoles has revealed key SAR trends that guide further optimization. The nature of the substituents at these positions significantly modulates potency and selectivity.

-

C4-Position: For IDO1/TDO inhibitors, a nitro-aryl amine at the C-4 position appears beneficial for TDO inhibition and can impart direct tumoricidal effects.[2]

-

C6-Position: Substituents at the C-6 position, such as halogens, significantly influence the activity and selectivity profile between IDO1 and TDO.[2] For PI3Kδ inhibitors, a methylsulfonyl group (-SO₂Me) at C-6 provides high potency.[1]

Detailed Experimental Protocols

General Synthesis of a 4,6-Disubstituted Indazole

This protocol is a representative procedure based on common synthetic routes.

-

Indazole Formation: A solution of a 2-fluoro-3,5-disubstituted benzonitrile (1.0 eq) and hydrazine hydrate (3.0 eq) in a suitable solvent (e.g., n-butanol or NMP) is heated to reflux (approx. 120-150 °C) for 12-24 hours. The reaction is monitored by TLC or LC-MS.

-

Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the 6-substituted-1H-indazole.

-

Palladium-Catalyzed C-H Arylation (at C4): To the 6-substituted-1H-indazole (1.0 eq) in a sealed tube is added the aryl coupling partner (e.g., a substituted benzene, 3.0 eq), Pd(OAc)₂ (0.1 eq), a suitable ligand (e.g., phenanthroline, 0.2 eq), an oxidant (e.g., Ag₂CO₃, 2.0 eq), and a base (e.g., NaOH, 0.2 eq). The reaction is stirred at an elevated temperature (e.g., 120 °C) for 12-24 hours.

-

Final Workup and Purification: The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final 4,6-disubstituted indazole is purified by column chromatography or recrystallization.

PI3Kδ Kinase Inhibition Assay (Luminescent Method)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as a function of kinase activity.[4][5][6]

-

Reagent Preparation: Prepare PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA). Prepare a mixture of the buffer with the lipid substrate (e.g., PIP2).

-

Compound Preparation: Serially dilute the test indazole derivatives in 100% DMSO to create a concentration gradient. Further dilute in the Kinase Buffer to the desired final concentrations (ensure final DMSO is <1%).

-

Kinase Reaction:

-

Add 0.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 5 µL of the PI3Kδ enzyme/lipid substrate mix to each well to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus correlates with kinase activity. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular IDO1/TDO Inhibition Assay

This protocol measures the ability of compounds to inhibit IDO1 or TDO activity in a cellular context by quantifying kynurenine production.[7][8]

-

Cell Seeding: Seed HeLa cells (for IDO1) or SW48 cells (for TDO) in a 96-well plate at a density of 20,000 cells/well and culture overnight.

-

IDO1 Induction (HeLa cells only): For the IDO1 assay, treat HeLa cells with interferon-gamma (IFN-γ, e.g., 100 ng/mL) for 12-16 hours to induce IDO1 expression. The TDO assay in SW48 cells does not require induction.

-

Compound Treatment: Add serially diluted test indazole derivatives to the wells. Include a vehicle control (DMSO) for 0% inhibition and a positive control inhibitor.

-

Incubation: Incubate the plate at 37 °C for 24-48 hours.

-

Kynurenine Measurement:

-

Transfer 50-100 µL of the cell culture supernatant to a new plate.

-

Add an equal volume of a developer reagent (e.g., a solution that reacts with kynurenine to produce a fluorescent or colorimetric product) or prepare the supernatant for HPLC/LC-MS analysis. For fluorescent methods, after a brief incubation, measure the signal at the appropriate excitation/emission wavelengths (e.g., λex = 402 nm / λem = 488 nm).

-

-

Data Analysis: Determine the concentration of kynurenine in each well by comparing to a standard curve. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. promega.com [promega.com]

- 5. promega.es [promega.es]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for DS28120313: A Potent Hepcidin Production Inhibitor

For Research Purposes Only

These application notes provide a detailed overview of the synthesis, mechanism of action, and preclinical evaluation of DS28120313, a novel, orally active small molecule inhibitor of hepcidin production. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the hepcidin pathway for iron-related disorders.

Mechanism of Action

DS28120313 is a potent inhibitor of hepcidin production.[1] Hepcidin is the principal hormone regulating systemic iron homeostasis. It functions by binding to the iron exporter ferroportin, leading to its internalization and degradation. This process blocks iron absorption from the intestine and the release of iron from macrophages. In chronic diseases and inflammatory states, elevated levels of interleukin-6 (IL-6) stimulate hepcidin production, leading to anemia of chronic disease (ACD). By inhibiting hepcidin production, DS28120313 is designed to restore normal iron flux, thereby alleviating anemia. The precise molecular target of DS28120313 within the hepcidin regulatory pathway is under investigation, but it is believed to interfere with the signaling cascade that leads to hepcidin transcription.

Quantitative Data Summary

The following table summarizes the available in vitro activity data for DS28120313.

| Compound | Assay | Species | IC50 (µM) | Reference |

| DS28120313 | Hepcidin Production Inhibition | Human | 0.093 | [2] |

Further research is required to fully characterize the pharmacokinetic and pharmacodynamic profile of DS28120313.

Experimental Protocols

Protocol 1: Synthesis of DS28120313 (Representative)

The following is a representative synthetic protocol for a 4,6-disubstituted indazole derivative, based on established synthetic methodologies for this class of compounds. The exact, detailed synthesis of DS28120313 is proprietary.

Materials:

-

Substituted 2-fluoro-benzonitrile

-

Hydrazine hydrate

-

Appropriate aryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvents (e.g., Dioxane, Water, Ethanol)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Indazole Core Formation:

-

To a solution of the appropriately substituted 2-fluoro-benzonitrile in a suitable solvent such as ethanol, add hydrazine hydrate.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting indazole core by column chromatography.

-

-

Suzuki Coupling for C-4 Substitution:

-

In a reaction vessel, combine the synthesized indazole core, the desired aryl boronic acid, a palladium catalyst, and a base in a mixture of dioxane and water.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography to yield the 4,6-disubstituted indazole.

-

-

Final Modification at C-6 (if necessary):

-

Further chemical modifications at the 6-position can be carried out using standard organic chemistry transformations to arrive at the final structure of DS28120313.

-

Protocol 2: In Vitro Hepcidin Production Inhibition Assay

This protocol describes a cell-based assay to evaluate the inhibitory effect of DS28120313 on hepcidin production in a human hepatoma cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

DS28120313 stock solution (in DMSO)

-

Interleukin-6 (IL-6)

-

ELISA kit for human hepcidin

-

96-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed HepG2 cells in a 96-well plate at a density that allows for optimal growth during the experiment and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of DS28120313 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of DS28120313. Include a vehicle control (DMSO) and a positive control (a known hepcidin inhibitor, if available).

-

-

Stimulation of Hepcidin Production:

-

Add IL-6 to all wells (except for the unstimulated control) to a final concentration known to induce hepcidin expression.

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Hepcidin Measurement:

-

Collect the cell culture supernatant.

-

Measure the concentration of hepcidin in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of hepcidin inhibition for each concentration of DS28120313 relative to the IL-6 stimulated vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 3: In Vivo Murine Model of IL-6 Induced Inflammation

This protocol outlines an in vivo study to assess the efficacy of orally administered DS28120313 in a mouse model of acute inflammation.[1]

Materials:

-

Male C57BL/6 mice

-

DS28120313 formulation for oral gavage

-

Recombinant murine Interleukin-6 (IL-6)

-

Vehicle control for DS28120313

-

Saline solution

-

Blood collection supplies

-

ELISA kit for mouse hepcidin

Procedure:

-

Acclimatization:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

-

Compound Administration:

-

Administer DS28120313 or vehicle control to the mice via oral gavage at the desired dose.

-

-

Induction of Inflammation:

-

At a specified time point after compound administration, induce acute inflammation by intraperitoneal injection of murine IL-6.

-

-

Blood Collection:

-

At a predetermined time after IL-6 injection, collect blood samples from the mice (e.g., via retro-orbital bleeding or cardiac puncture under terminal anesthesia).

-

-

Serum Hepcidin Measurement:

-

Process the blood to obtain serum.

-

Measure the concentration of hepcidin in the serum using a mouse-specific ELISA kit.

-

-

Data Analysis:

-

Compare the serum hepcidin levels in the DS28120313-treated group to the vehicle-treated control group.

-

Calculate the percentage of hepcidin reduction.

-

Visualizations

Caption: Signaling pathway of IL-6 induced hepcidin production and the inhibitory action of DS28120313.

Caption: Experimental workflow for the synthesis and evaluation of DS28120313.

References

Application Notes and Protocols for Measuring Serum Hepcidin Levels Following DS28120313 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepcidin is a peptide hormone that plays a central role in the regulation of iron homeostasis.[1] It acts by binding to the iron exporter ferroportin, leading to its internalization and degradation, thereby controlling the amount of iron absorbed from the diet and released from stores.[1] Dysregulation of hepcidin is implicated in various iron-related disorders. Elevated hepcidin levels can lead to anemia of chronic disease (ACD), while abnormally low levels are associated with iron overload conditions like hereditary hemochromatosis.

DS28120313 is a potent, orally active inhibitor of hepcidin production.[2] Its mechanism of action makes it a promising therapeutic candidate for the treatment of conditions characterized by high hepcidin levels, such as ACD.[2] Accurate and reliable measurement of serum hepcidin levels is crucial for evaluating the pharmacodynamic effects of DS28120313 in preclinical and clinical studies.

These application notes provide detailed protocols for the quantification of serum hepcidin using two common techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Hepcidin Regulatory Signaling Pathways

The production of hepcidin in hepatocytes is primarily regulated by two major signaling pathways: the Bone Morphogenetic Protein (BMP)/SMAD pathway and the JAK/STAT pathway. Understanding these pathways is essential for interpreting the effects of hepcidin inhibitors like DS28120313.

Caption: Major signaling pathways regulating hepcidin production.

Data Presentation

The following tables provide examples of how to present quantitative data on serum hepcidin levels after treatment with DS28120313.

Table 1: Dose-Dependent Effect of DS28120313 on Serum Hepcidin Levels in a Mouse Model of Inflammation

This table illustrates the expected dose-dependent reduction in serum hepcidin levels following oral administration of DS28120313 in an interleukin-6-induced acute inflammatory mouse model.[2]

| Treatment Group | Dose (mg/kg) | N | Mean Serum Hepcidin (ng/mL) ± SD | % Inhibition |

| Vehicle Control | 0 | 8 | 150.5 ± 25.2 | 0% |

| DS28120313 | 3 | 8 | 105.3 ± 18.9 | 30% |

| DS28120313 | 10 | 8 | 60.1 ± 12.5 | 60% |

| DS28120313 | 30 | 8 | 30.2 ± 8.7 | 80% |

Table 2: Comparison of Serum Hepcidin Measurement by ELISA and LC-MS/MS

This table provides a comparative overview of the performance characteristics of ELISA and LC-MS/MS for the quantification of serum hepcidin.

| Parameter | Competitive ELISA | LC-MS/MS |

| Principle | Antigen-antibody binding with competitive inhibition | Separation by chromatography and detection by mass-to-charge ratio |

| Lower Limit of Quantification (LLOQ) | ~0.15 - 1.0 ng/mL | ~0.25 - 1.0 ng/mL |

| Dynamic Range | 0.15 - 81 ng/mL | 1.0 - 500 ng/mL |

| Throughput | High (96-well plate format) | Moderate to High (with automation) |

| Specificity | Can be affected by cross-reactivity with hepcidin isoforms | High, can distinguish between different hepcidin isoforms |

| Cost per Sample | Lower | Higher |

| Equipment | Standard ELISA reader | LC-MS/MS system |

Experimental Protocols

Protocol 1: Quantification of Serum Hepcidin by Competitive ELISA

This protocol is based on the principles of a competitive binding enzyme-linked immunosorbent assay. The provided steps are a general guideline and may need to be optimized based on the specific commercial kit used, such as the DRG Hepcidin 25 (bioactive) HS ELISA kit.

Materials:

-

Competitive Hepcidin ELISA Kit (e.g., DRG EIA-5782R) containing:

-

Antibody-coated 96-well microplate

-

Hepcidin standards

-

Hepcidin-biotin conjugate (tracer)

-

Streptavidin-Peroxidase (Enzyme Complex)

-

Wash buffer concentrate

-

Substrate solution (e.g., TMB)

-

Stop solution

-

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Plate washer (optional)

-

Distilled or deionized water

-

Serum samples from subjects treated with vehicle or DS28120313

Procedure:

-

Reagent Preparation:

-

Bring all reagents and samples to room temperature before use.

-

Prepare the wash buffer by diluting the concentrate with distilled or deionized water as per the kit instructions.

-

Reconstitute the hepcidin standards to create a standard curve, typically ranging from 0 to 81 ng/mL.

-

-

Sample Preparation:

-

Collect whole blood and allow it to clot.

-

Centrifuge at 1000 x g for 15 minutes to separate the serum.

-

Store serum samples at -20°C or -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.

-

-

Assay Protocol:

-

Add a defined volume of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.

-

Add the hepcidin-biotin conjugate to each well.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.

-

Wash the plate multiple times (e.g., 4 times) with the prepared wash buffer to remove unbound reagents.

-

Add the Streptavidin-Peroxidase (Enzyme Complex) to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Wash the plate again as described above.

-

Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of hepcidin in the sample.

-

Add the stop solution to each well to terminate the reaction.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of hepcidin in the serum samples by interpolating their absorbance values from the standard curve.

-

Caption: Competitive ELISA workflow for hepcidin measurement.

Protocol 2: Quantification of Serum Hepcidin by LC-MS/MS

This protocol provides a general workflow for the quantification of serum hepcidin using Liquid Chromatography-Tandem Mass Spectrometry. This method offers high specificity and the ability to multiplex, allowing for the measurement of different hepcidin isoforms.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

-

Analytical column suitable for peptide separation

-

Synthetic hepcidin-25 standard

-

Isotopically labeled hepcidin internal standard

-

Acetonitrile, formic acid, and water (LC-MS grade)

-

Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

-

Solid-phase extraction (SPE) cartridges or plates

-

Centrifuge

-

Vortex mixer

-

Serum samples

Procedure:

-

Sample Preparation:

-

Thaw serum samples on ice.

-

Spike a known amount of the isotopically labeled hepcidin internal standard into each serum sample, standard, and quality control sample.

-

Precipitate the proteins by adding a protein precipitation agent, followed by vortexing and centrifugation.

-

Perform solid-phase extraction (SPE) on the supernatant to enrich the hepcidin and remove interfering substances.

-

Elute the hepcidin from the SPE material and evaporate the eluate to dryness.

-

Reconstitute the dried extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Separate the hepcidin from other components using a gradient of mobile phases on the analytical column.

-

Detect the hepcidin and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for the hepcidin and the internal standard.

-

Calculate the peak area ratio of hepcidin to the internal standard.

-

Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of hepcidin in the serum samples by interpolating their peak area ratios from the standard curve.

-

Caption: LC-MS/MS workflow for hepcidin quantification.

Conclusion

The accurate measurement of serum hepcidin is essential for the development of hepcidin-modulating therapies like DS28120313. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. ELISA is a high-throughput and cost-effective method suitable for large-scale screening, while LC-MS/MS provides higher specificity and the ability to measure different hepcidin isoforms. The choice of method will depend on the specific requirements of the study, including the desired throughput, specificity, and available resources. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure serum hepcidin levels and evaluate the in vivo effects of DS28120313.

References

- 1. Discovery of DS28120313 as a potent orally active hepcidin production inhibitor: Design and optimization of novel 4,6-disubstituted indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron homeostasis is a critical physiological process, and its dysregulation is implicated in a range of disorders, including anemia of chronic disease (ACD) and iron-refractory iron deficiency anemia (IRIDA).[1][2] A central regulator of systemic iron availability is the peptide hormone hepcidin, which is primarily produced by the liver.[1][2][3] Elevated hepcidin levels, often induced by inflammatory cytokines such as interleukin-6 (IL-6), lead to the internalization and degradation of the iron exporter ferroportin.[1] This traps iron within macrophages and reduces intestinal iron absorption, resulting in low serum iron levels and contributing to anemia.[1][2]

DS28120313 is a potent, orally active small molecule inhibitor of hepcidin production.[3] It has been identified as a promising therapeutic candidate for the treatment of iron-related disorders characterized by inappropriately high hepcidin levels, such as ACD.[3] These application notes provide an overview of the preclinical evaluation of DS28120313 and detailed protocols for its investigation in in vitro and in vivo models of iron-related disorders.

Mechanism of Action

DS28120313 functions by inhibiting the production of hepcidin in hepatocytes.[3] In inflammatory states, IL-6 is a key cytokine that stimulates hepcidin synthesis.[3] By suppressing hepcidin production, DS28120313 is expected to increase the stability and cell surface expression of ferroportin, thereby promoting iron efflux from macrophages and enhancing intestinal iron absorption. This leads to an increase in serum iron levels, making more iron available for erythropoiesis.

Preclinical Data

Based on available preclinical studies, DS28120313 has demonstrated significant activity in both in vitro and in vivo models.

In Vitro Activity

The inhibitory effect of DS28120313 on hepcidin production was assessed using the human hepatoma cell line, HepG2.

| Cell Line | Assay | Parameter | Value | Reference |

| HepG2 | Hepcidin Production Inhibition | IC50 | [Data not publicly available] | [3] |

In Vivo Activity

DS28120313 was evaluated in an interleukin-6-induced acute inflammatory mouse model, which mimics the inflammatory state leading to elevated hepcidin.

| Animal Model | Treatment | Dose | Effect on Serum Hepcidin | Reference |

| Mouse (IL-6 induced inflammation) | DS28120313 (oral) | [Dose not publicly available] | Significant reduction | [3] |

Note: Specific quantitative data such as IC50 values and in vivo dose-response relationships for DS28120313 are not detailed in the provided search results.

Experimental Protocols

The following are detailed protocols for the evaluation of DS28120313, based on standard methodologies.

In Vitro Hepcidin Production Inhibition Assay

This protocol describes how to assess the ability of DS28120313 to inhibit hepcidin production in HepG2 cells.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DS28120313

-

Dimethyl sulfoxide (DMSO)

-

Recombinant human Interleukin-6 (IL-6)

-

96-well cell culture plates

-

Reagents for RNA extraction and qRT-PCR or ELISA kit for hepcidin

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of DS28120313 in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Treatment:

-

Replace the culture medium with fresh medium containing the various concentrations of DS28120313 or vehicle control (DMSO).

-

Incubate for 1 hour.

-

Add recombinant human IL-6 to a final concentration of 50 ng/mL to all wells except the negative control to stimulate hepcidin production.

-

Incubate for an additional 24 hours.

-

-

Endpoint Measurement:

-

Option A: qRT-PCR for Hepcidin (HAMP) mRNA:

-

Lyse the cells and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR using primers specific for the human HAMP gene and a suitable housekeeping gene (e.g., GAPDH) for normalization.

-

-

Option B: ELISA for Secreted Hepcidin:

-

Collect the cell culture supernatant.

-

Measure the concentration of hepcidin in the supernatant using a commercially available human hepcidin ELISA kit, following the manufacturer's instructions.

-

-

-

Data Analysis:

-

Normalize the hepcidin mRNA levels to the housekeeping gene or use the measured hepcidin protein concentrations.

-

Calculate the percentage of inhibition for each concentration of DS28120313 relative to the IL-6-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

In Vivo IL-6-Induced Acute Inflammatory Mouse Model

This protocol outlines the procedure to evaluate the efficacy of DS28120313 in a mouse model of inflammation-induced hepcidin elevation.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

DS28120313

-

Vehicle (e.g., 0.5% methylcellulose)

-

Recombinant murine Interleukin-6 (IL-6)

-

Sterile saline

-

Blood collection supplies (e.g., micro-hematocrit tubes)

-

ELISA kit for mouse hepcidin

Procedure:

-

Acclimatization: Acclimatize mice for at least one week before the experiment.

-

Compound Administration:

-

Randomly group the mice into treatment and control groups.

-

Administer DS28120313 or vehicle orally (p.o.) by gavage.

-

-

Induction of Inflammation:

-

One hour after compound administration, inject mice intraperitoneally (i.p.) with recombinant murine IL-6 (e.g., 5 µ g/mouse ) dissolved in sterile saline to induce an inflammatory response and elevate hepcidin levels.

-

A control group should receive a saline injection.

-

-

Sample Collection:

-

At a predetermined time point after IL-6 injection (e.g., 3-6 hours), collect blood samples via a suitable method (e.g., retro-orbital sinus or terminal cardiac puncture).

-

Process the blood to obtain serum and store at -80°C until analysis.

-

-

Hepcidin Measurement:

-

Thaw the serum samples on ice.

-

Measure the concentration of serum hepcidin using a commercially available mouse hepcidin ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Compare the serum hepcidin levels between the DS28120313-treated group and the vehicle-treated group.

-

Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed differences.

-

Clinical Development

As of the latest available information, there are no public records of clinical trials for DS28120313. Further investigation into company pipelines and clinical trial registries would be necessary to determine the current development status of this compound.

Conclusion

DS28120313 is a promising preclinical candidate for the treatment of iron-related disorders characterized by elevated hepcidin. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of DS28120313 and similar hepcidin inhibitors. Further studies are warranted to elucidate its full therapeutic potential and to advance it towards clinical development.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Hepcidin expression in liver cells: evaluation of mRNA levels and transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IL-6 mediates hypoferremia of inflammation by inducing the synthesis of the iron regulatory hormone hepcidin - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing DS28120313 in Inflammatory Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS28120313 is a potent, orally active inhibitor of hepcidin production.[1] Hepcidin is the central regulatory hormone of iron homeostasis, and its upregulation during inflammation is a key driver of anemia of chronic disease (ACD). By inhibiting hepcidin production, DS28120313 has the potential to ameliorate ACD and other inflammatory conditions where iron dysregulation plays a pathological role. Preclinical studies have demonstrated the efficacy of DS28120313 in reducing serum hepcidin levels in an interleukin-6 (IL-6)-induced acute inflammatory mouse model.[1]

These application notes provide detailed protocols for testing the efficacy of DS28120313 in relevant in vitro and in vivo inflammatory models. The described experimental designs are intended to guide researchers in assessing the compound's anti-inflammatory properties and its impact on the downstream consequences of inflammation-driven hepcidin expression.

Relevant Signaling Pathways

The inflammatory cytokine IL-6 is a potent inducer of hepcidin expression in the liver. This signaling cascade is a critical target for understanding the mechanism of action of DS28120313.

Figure 1: Simplified signaling pathway of inflammation-induced hepcidin production and the therapeutic target of DS28120313.

In Vitro Experimental Protocols

Lipopolysaccharide (LPS)-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7, THP-1)

This protocol outlines the induction of an inflammatory response in macrophages using LPS to evaluate the anti-inflammatory and hepcidin-modulating effects of DS28120313.

Workflow Diagram:

Figure 2: Experimental workflow for the in vitro LPS-induced inflammation model.

Methodology:

-

Cell Seeding:

-

Culture RAW 264.7 (murine) or THP-1 (human, differentiated into macrophages with PMA) cells in appropriate media.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment:

-